molecular formula C15H20N2O4 B1414752 4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid CAS No. 1036476-51-3

4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid

Cat. No.: B1414752
CAS No.: 1036476-51-3
M. Wt: 292.33 g/mol
InChI Key: MIFATPOJHQVMHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves catalytic enantioselective Strecker reactions on an achiral substrate using sub-stoichiometric amounts of a chiral catalyst . This method employs ethyl cyanoformate as a relatively safe cyanide source, a cinchona-based catalyst, and methanol as an additive .


Molecular Structure Analysis

The molecular structure of “4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid” consists of 15 Carbon atoms, 20 Hydrogen atoms, 2 Nitrogen atoms, and 4 Oxygen atoms .


Chemical Reactions Analysis

The compound may undergo reactions similar to other amines and nitro compounds. For instance, amines can participate in a variety of reactions, including condensation with aldehydes to provide α-amino nitriles .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Synthesis of Dabigatran Etexilate : A study by Chen Guohua (2013) and Cheng Huansheng (2013) details the synthesis of Dabigatran Etexilate using 4-methylamino-3-nitrobenzoic acid. This process involves multiple chemical reactions, including condensation, catalytic hydrogenation, and acylation, achieving yields of about 40-48% (Chen Guohua, 2013); (Cheng Huansheng, 2013).

  • Anti-Gastric Cancer Activity : A compound designed using 4-(methylamino)-3-nitrobenzoic acid was evaluated for its anti-cancer activity against gastric cancer cell lines. This study, conducted by Liu et al. (2019), highlights the potential medicinal applications in cancer treatment (Liu et al., 2019).

Organic Chemistry and Synthesis Techniques

  • Organic Chemistry Experimentation : Kam et al. (2020) describe the synthesis of 4-amino-3-nitrobenzoic acid methyl ester as an experiment for introductory organic chemistry courses. This study demonstrates the compound's utility in educational settings and fundamental research (Kam et al., 2020).

  • Amine Electrosynthesis : Mikhal’chenko et al. (2007) explored the electrochemical behavior of related compounds in acidic aqueous-alcoholic solutions, providing insights into the synthesis of amines and their derivatives (Mikhal’chenko et al., 2007).

Advanced Material Synthesis

  • Synthesis of Novel Chromophores : Yan (2003) synthesized new chromophores using derivatives of 4-(methylamino)-3-nitrobenzoic acid, studying their optical properties. This research contributes to the development of materials with potential applications in photonics and optoelectronics (Yan, 2003).

  • Solid-Phase Synthesis of Benzimidazoles : Kilburn et al. (2000) conducted a study on the solid-phase synthesis of substituted 2-aminomethylbenzimidazoles, using resin-bound 4-fluoro-3-nitrobenzoic acid. This research is significant in the field of synthetic chemistry, particularly in the synthesis of complex organic compounds (Kilburn et al., 2000).

Safety and Hazards

While specific safety data for “4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid” is not available, it’s generally advised to handle chemical compounds in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

The future directions for the use of “4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid” could involve its application in the synthesis of novel drugs and in the study of complex biological systems. The development of more sustainable and efficient synthesis methods could also be a focus of future research .

Properties

IUPAC Name

4-[cyclohexyl(ethyl)amino]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-16(12-6-4-3-5-7-12)13-9-8-11(15(18)19)10-14(13)17(20)21/h8-10,12H,2-7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFATPOJHQVMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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